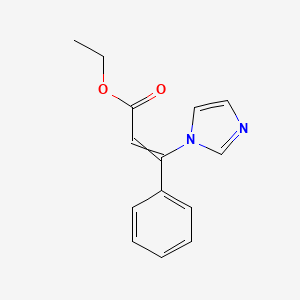

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate

CAS No.: 87265-59-6

Cat. No.: VC2950052

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87265-59-6 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | ethyl 3-imidazol-1-yl-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C14H14N2O2/c1-2-18-14(17)10-13(16-9-8-15-11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

| Standard InChI Key | FTTOBTTWDSJMOD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C=C(C1=CC=CC=C1)N2C=CN=C2 |

| Canonical SMILES | CCOC(=O)C=C(C1=CC=CC=C1)N2C=CN=C2 |

Introduction

Chemical Structure and Properties

Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate is characterized by a central carbon-carbon double bond (prop-2-enoate backbone) substituted with a phenyl group and a 1H-imidazol-1-yl group at the 3-position, with an ethyl ester group at the terminal position. The molecule represents a fascinating hybrid structure combining three pharmacologically relevant moieties.

Structural Characteristics

The compound consists of:

-

An imidazole ring connected at the N1 position to the prop-2-enoate backbone

-

A phenyl group attached to the same carbon as the imidazole

-

An ethyl ester group (ethoxycarbonyl) at the terminal carbon of the prop-2-enoate chain

Physical and Chemical Properties

The key properties of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate

Related Compounds

Several structurally related compounds provide valuable insights into the potential properties and activities of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate:

-

Ethyl 3-(1H-imidazol-5-yl)prop-2-enoate (CID 147172) - differs in the attachment position of the imidazole ring

-

Ethyl 3-indol-1-yl-3-phenylprop-2-enoate (CAS 61155-64-4) - contains an indole group instead of imidazole

-

[1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethylidene]amino 3-phenylprop-2-enoate hydrochloride - a related derivative with demonstrated anticonvulsant properties

Synthesis and Preparation

| Route | Starting Materials | Key Reaction | Expected Yield |

|---|---|---|---|

| A | Ethyl 3-bromo-3-phenylprop-2-enoate and imidazole | Nucleophilic substitution | 45-65% |

| B | Benzaldehyde, imidazole, and ethyl diazoacetate | Multicomponent reaction | 40-55% |

| C | 3-Phenyl-3-(1H-imidazol-1-yl)propionic acid | Esterification | 70-85% |

| D | 3-Phenyl-3-(1H-imidazol-1-yl)-1-propanol | Oxidation followed by esterification | 35-50% |

Key Synthetic Considerations

The synthesis of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate requires careful attention to several parameters:

-

The regioselective attachment of the imidazole at the N1 position is critical for obtaining the desired product

-

The stereochemistry of the double bond needs to be controlled to achieve the desired configuration

-

Reaction conditions including temperature, solvent choice, and pH must be optimized to favor the desired product over potential side products

-

Purification techniques such as column chromatography or recrystallization are essential for obtaining high-purity material

Drawing parallels from the synthesis of related compounds, such as [1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethylidene]amino 3-phenylprop-2-enoate hydrochloride, which achieved 54% yield and was isolated as an off-white solid with a melting point of 145-146°C, similar conditions might be applicable for our target compound .

Structural Characterization

| Spectroscopic Method | Expected Key Features |

|---|---|

| 1H NMR | Signals for imidazole protons (7.6-8.2 ppm), aromatic protons (7.2-7.5 ppm), vinyl proton (6.0-7.0 ppm), ethyl ester CH2 (4.0-4.3 ppm) and CH3 (1.1-1.3 ppm) |

| 13C NMR | Carbonyl carbon (165-170 ppm), vinyl carbons (120-140 ppm), aromatic carbons (125-135 ppm), imidazole carbons (120-140 ppm), ethyl ester carbons (60-65 and 14-15 ppm) |

| IR | Characteristic bands for C=O stretching (1700-1730 cm-1), C=C stretching (1600-1650 cm-1), aromatic C=C stretching (1450-1500 cm-1), C-N stretching (1250-1350 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 242, fragmentation patterns showing loss of ethoxy group and imidazole moiety |

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate, including bond lengths, angles, and molecular packing in the solid state. Such analysis would be particularly valuable for determining the configuration around the double bond and the spatial arrangement of the phenyl and imidazole substituents.

Biological Activities

| Compound | Structural Similarity | Key Pharmacophore Elements | Potential Mechanism |

|---|---|---|---|

| Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate | Reference compound | Imidazole ring, phenyl group, propenoate | Multiple (predicted) |

| Nafimidone | Moderate | Imidazole ring, ketone functionality | VGSC inhibition, GABA enhancement |

| Denzimol | Moderate | Imidazole ring, benzyl group | VGSC inhibition, GABA enhancement |

| Loreclezole | High | Triazole ring (similar to imidazole), phenyl group | GABAAR positive allosteric modulation |

Structure-Activity Relationships

Key Pharmacophore Elements

The structure of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate contains several key elements that likely contribute to its potential biological activity:

-

The imidazole ring, which is common in many bioactive compounds and can participate in hydrogen bonding and π-π interactions with biological targets

-

The phenyl group, which can engage in hydrophobic interactions and π-stacking with aromatic residues in receptors or enzymes

-

The propenoate (acrylate) backbone, which provides a rigid structure that may help position the other functional groups optimally for target interaction

-

The ethyl ester group, which may enhance lipophilicity and membrane permeability

Structural Modifications and Their Impact

Various structural modifications could be explored to optimize the biological activity and pharmacokinetic properties of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate:

Table 5: Potential Structural Modifications and Their Expected Effects

| Modification | Expected Impact on Properties | Potential Benefit |

|---|---|---|

| Substitution on the phenyl ring | Altered electronic properties and lipophilicity | Improved target affinity and selectivity |

| Replacement of imidazole with other azoles (triazole, pyrazole) | Changed hydrogen bonding pattern and basicity | Different receptor subtype selectivity |

| Variation in ester alkyl chain length | Modified lipophilicity and metabolic stability | Improved pharmacokinetic profile |

| Introduction of additional functional groups | Enhanced interaction with specific receptor residues | Increased potency and selectivity |

| Conformational restriction | Limited rotational freedom | Improved binding affinity and reduced off-target effects |

Therapeutic Applications and Future Directions

Research Priorities

To fully explore the potential of Ethyl 3-(1H-imidazol-1-yl)-3-phenylprop-2-enoate, several research priorities emerge:

-

Synthesis and complete characterization of the compound, including determination of stereochemistry and crystal structure

-

In vitro screening for anticonvulsant activity using electrophysiological assays, including patch-clamp studies of voltage-gated sodium channels and GABAA receptors

-

In vivo evaluation in animal models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure model for therapy-resistant seizures

-

Molecular docking and binding studies with potential targets, particularly GABAA receptors and voltage-gated sodium channels, to elucidate the binding mode and key interactions

-

Medicinal chemistry optimization to develop more potent and selective derivatives with improved pharmacokinetic profiles and reduced potential for side effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume